molecular formula C19H21N5O2S2 B11021079 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide

Cat. No.: B11021079
M. Wt: 415.5 g/mol
InChI Key: COTDLTSEMYWRSA-UHFFFAOYSA-N
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Description

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide is a complex organic compound that features a combination of benzothiazole, piperazine, and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide typically involves multi-step procedures. The process begins with the preparation of the benzothiazole and piperazine intermediates, followed by their coupling under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines or alcohols .

Scientific Research Applications

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and infections.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an antagonist or agonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-1,2-benzothiazole
  • 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-2,3-dihydro-1H-indol-2-one hydrochloride
  • 1-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-4-pyrrolidin-1-ylbutane-1,4-dione

Uniqueness

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-4-oxobutanamide stands out due to its unique combination of benzothiazole, piperazine, and thiazole moieties, which confer distinct biological activities and chemical properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C19H21N5O2S2

Molecular Weight

415.5 g/mol

IUPAC Name

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C19H21N5O2S2/c1-13-12-27-19(20-13)21-16(25)6-7-17(26)23-8-10-24(11-9-23)18-14-4-2-3-5-15(14)28-22-18/h2-5,12H,6-11H2,1H3,(H,20,21,25)

InChI Key

COTDLTSEMYWRSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

Origin of Product

United States

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